2,7-Di-tert-butylthiepin
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Overview
Description
2,7-Di-tert-butylthiepin: is an organic compound with the molecular formula C14H22S . It belongs to the class of thiepins, which are seven-membered heterocyclic compounds containing sulfur. This compound is particularly notable for its thermal stability, which is attributed to the steric hindrance provided by the two tert-butyl groups at positions 2 and 7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-di-tert-butylthiepin typically involves the reaction of 2,6-di-tert-butylthiopyrylium salt with appropriate reagents. The process includes several steps, such as the formation of intermediates and their subsequent transformation into the final product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-tert-butylthiepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unstable intermediates such as thiepin 1-oxide.
Substitution: Electrophilic substitution reactions at the sulfur atom can lead to the formation of rearranged aromatized compounds.
Bromination: Depending on the reaction conditions, bromination can yield either ring-contracted thiophene or thiopyran.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with tetracyanoethylene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Methyl iodide and silver tetrafluoroborate are often used in electrophilic substitution reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Cycloaddition: Tetracyanoethylene is a common reagent for cycloaddition reactions.
Major Products Formed:
Oxidation: Thiepin 1-oxide.
Substitution: Aromatized compounds.
Bromination: Thiophene and thiopyran derivatives.
Cycloaddition: [4 + 2] adducts.
Scientific Research Applications
2,7-Di-tert-butylthiepin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,7-di-tert-butylthiepin involves its interaction with various molecular targets and pathways. The steric hindrance provided by the tert-butyl groups influences its reactivity and stability. The compound’s electronic structure, as studied through photoelectron spectroscopy, reveals insights into its ionization and interaction with other molecules .
Comparison with Similar Compounds
Thiepin: The parent compound without tert-butyl groups.
2,7-Dimethylthiepin: A derivative with methyl groups instead of tert-butyl groups.
Thieno[3,4-d]thiepin: A fused ring system containing thiepin.
Comparison: 2,7-Di-tert-butylthiepin is unique due to its enhanced thermal stability, which is primarily attributed to the steric effects of the tert-butyl groups. This stability makes it a valuable compound for studying the properties of thiepins and their derivatives .
Properties
CAS No. |
83670-21-7 |
---|---|
Molecular Formula |
C14H22S |
Molecular Weight |
222.39 g/mol |
IUPAC Name |
2,7-ditert-butylthiepine |
InChI |
InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3 |
InChI Key |
QJDZGLJXRXAYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C |
Origin of Product |
United States |
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